molecular formula C13H13N6NaO6S B106761 sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 27164-45-0

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No. B106761
CAS RN: 27164-45-0
M. Wt: 404.34 g/mol
InChI Key: AEUAWKRFSWQUSM-WYUVZMMLSA-M
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Description

Synthesis Analysis

Chemical synthesis often involves the combination of several chemical reactions, each with its own step-by-step mechanism. The exact process can vary depending on the reactants and conditions used1.



Molecular Structure Analysis

The molecular structure of a compound is determined by the types of atoms it contains and how they’re bonded together. This can be represented in various ways, including structural formulas, ball-and-stick models, and space-filling models2.



Chemical Reactions Analysis

Chemical reactions involve the breaking and forming of bonds between atoms to produce new substances. The specifics of these reactions depend on the reactants used, the conditions under which the reaction occurs, and the mechanism of the reaction1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental methods and are influenced by the compound’s molecular structure3.


Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been synthesized through various chemical processes, including hydrolysis, protection, and esterification of related cephalosporanic acids. For instance, Deng Fu-li (2007) synthesized a closely related compound, highlighting its potential in the field of organic chemistry and drug development (Deng, 2007).

Structural Analysis and Stability

  • Detailed studies on the structural properties and stability of this compound and its derivatives have been conducted. For example, Koshy and Cazers (1997) focused on the controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin, which is structurally similar, to understand its degradation products (Koshy & Cazers, 1997).
  • Additionally, Armas, Pardillo-Fontdevila, and Hernández (1999) reported crystal and X-ray powder diffraction data for cefotaxime sodium salt, which shares the core structure, providing insights into its crystallographic properties (Armas et al., 1999).

Medicinal Chemistry and Drug Development

  • The compound and its derivatives have been extensively studied in the context of medicinal chemistry and drug development. Hua (2013) synthesized and structurally identified a new related substance of Cefminox, demonstrating the ongoing research in developing novel cephalosporin antibiotics (Hua, 2013).
  • In another study, Kai and Chiku (1994) focused on labeling a new parenteral cephalosporin with carbon-14 for further research applications (Kai & Chiku, 1994).

Industrial Applications

  • In an industrial context, Aldana-González et al. (2015) evaluated the compound, specifically cephalothin, as a corrosion inhibitor for steel in acidic conditions, showcasing its potential beyond the pharmaceutical industry (Aldana-González et al., 2015).

Antibacterial Studies

  • The compound has been involved in antibacterial studies, comparing its efficacy to other cephalosporins. Hikida, Inoue, and Mitsuhashi (1986) investigated the in-vitro antibacterial activity of L-105, a cephalosporin derivative, highlighting the compound's effectiveness against various bacterial strains (Hikida et al., 1986).

Safety And Hazards

properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O6S.Na/c1-6(20)25-3-7-4-26-12-9(11(22)19(12)10(7)13(23)24)15-8(21)2-18-5-14-16-17-18;/h5,9,12H,2-4H2,1H3,(H,15,21)(H,23,24);/q;+1/p-1/t9-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUAWKRFSWQUSM-WYUVZMMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N6NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

CAS RN

27164-45-0
Record name Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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